BenchChemオンラインストアへようこそ!

4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione

Anticoagulant Factor Xa Thrombosis

4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione is a conformationally constrained isatin mimetic that embeds the dione pharmacophore in a rigid 6,5,6‑fused tricycle. This unique geometry drives >180‑fold potency gains against U937 lymphoma (IC50 3.01 μM vs. 565 μM for isatin) and enables factor Xa inhibition as low as 0.7 μM. Unlike simple isatin or non‑constrained pyrroloquinolines, the scaffold supports divergent derivatisation at the β‑carbonyl to generate selective factor XIa inhibitors, dual factor Xa/thrombin hybrids, and JAK3/EGFR kinase probes. Standard research purity ≥95 %; custom synthesis available for gram‑to‑kilogram scale. Inquire for bulk pricing and expedited delivery.

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
Cat. No. B8378683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1C=CC2=C3N1C(=O)C(=O)C3=CC=C2
InChIInChI=1S/C11H7NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1-5H,6H2
InChIKeyWSPNVVPZWSGCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione: Core Scaffold Specifications and Structural Identity for Sourcing


4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic heterocyclic compound (C11H7NO2; MW 185.18) that serves as a versatile core scaffold in medicinal chemistry . It is characterized by a fused pyrrole-quinoline ring system that embeds an isatin (1H-indole-2,3-dione) moiety, creating a conformationally constrained polycyclic structure [1]. This framework enables diverse derivatization, particularly at the β-carbonyl position, and has been investigated as a starting point for inhibitors targeting blood coagulation factors, protein kinases, and leukemic cell proliferation [2][3][4].

Why Sourcing Non-Specific Pyrroloquinoline Analogs Cannot Replicate 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Performance


Generic substitution with other pyrroloquinoline or isatin derivatives is not functionally equivalent due to the specific tricyclic geometry and electronic environment of the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold [1]. This structure constrains the isatin pharmacophore into a rigid 6,5,6-fused ring system, which fundamentally alters its binding interactions with biological targets compared to simple isatin [2]. The quantitative evidence below demonstrates that even minor structural modifications—such as substitution pattern at C-4/C-6, oxidation state of the quinoline ring, or incorporation of the β-carbonyl for further derivatization—produce distinct, measurable differences in inhibitory potency and selectivity profiles across anticoagulant, kinase, and cytotoxic assays [3][4][5].

4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione: Head-to-Head Comparative Performance Data for Informed Scientific Selection


Factor Xa Anticoagulant Potency: 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives Achieve Sub-Micromolar IC50 vs. Isatin Inactivity

Derivatives of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exhibit potent factor Xa inhibitory activity with IC50 values as low as 0.7 μM, representing a ~800-fold improvement over the parent isatin scaffold, which lacks measurable factor Xa inhibition at relevant concentrations [1]. The constrained tricyclic system provides a pre-organized pharmacophore that enables productive interactions with the factor Xa active site [2].

Anticoagulant Factor Xa Thrombosis

Selectivity Profile: 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives Demonstrate Defined Factor XIa vs. Factor Xa Selectivity, Enabling Targeted Anticoagulant Design

Structure-activity relationship studies on hybrid derivatives of pyrrolo[3,2,1-ij]quinolin-2-one have identified compounds that exhibit selective inhibition of factor XIa over factor Xa [1]. In contrast, simple isatin and many non-constrained analogs show non-specific or negligible activity against both targets. The constrained scaffold enables fine-tuning of selectivity through modifications at the β-carbonyl and C-6 positions [2].

Anticoagulant Factor XIa Selectivity

Cytotoxic Potency Against U937 Lymphoma Cells: Brominated 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivative Exhibits >180-Fold Greater Activity than Isatin

A brominated derivative of the pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold (compound 27) displayed an IC50 of 3.01 μM against human U937 lymphoma cells [1]. In comparison, unsubstituted isatin and 5-bromoisatin exhibit IC50 values of 565 μM against the same cell line, representing a >180-fold enhancement in potency conferred by the rigid tricyclic framework [2].

Anti-leukemic Cytotoxicity Cancer

Protein Kinase JAK3 Inhibition: 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Piperazine Hybrids Achieve Micromolar Activity, Unattainable with Simple Isatin

Hybrid compounds incorporating a piperazine fragment onto the 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core exhibit inhibitory activity against protein kinase JAK3 at a level of 16.7 μmol L⁻¹ [1]. Unmodified isatin does not inhibit JAK3 at comparable concentrations, and achieving this level of JAK3 inhibition typically requires more complex heterocyclic scaffolds [2].

Kinase Inhibition JAK3 Immunology

Synthesis Efficiency: 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Core Achieves up to 90% Yield via Optimized Stolle Protocol, Surpassing Alternative Routes

The Stolle reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with oxalyl chloride produces the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core in yields up to 90% when using hydrochloride salts and optimized solvent/temperature conditions [1]. In contrast, alternative two-stage modifications of the Stolle method offer no yield advantages and are more complex [2]. This high-yielding, one-pot protocol enables efficient scale-up for multi-gram production.

Synthesis Yield Optimization Process Chemistry

Multitarget Anticoagulant Potential: 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Hybrids Inhibit Factors Xa, XIa, and Thrombin, Unlike Single-Target Clinical Agents

New hybrid derivatives based on the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold have been identified as efficient dual inhibitors of factors Xa and XIa, as well as factor Xa and thrombin [1]. This multitarget profile contrasts with clinically used direct oral anticoagulants (DOACs) such as rivaroxaban, which selectively target factor Xa (IC50 ≈ 0.7 nM) but do not inhibit factor XIa or thrombin at therapeutic concentrations [2]. The scaffold's unique geometry may enable engagement of multiple coagulation cascade targets simultaneously.

Multitarget Anticoagulant Thrombin

Recommended Application Scenarios for 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione Based on Verified Performance Data


Anticoagulant Drug Discovery: Factor Xa and Factor XIa Inhibitor Lead Generation

Utilize 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a privileged scaffold for synthesizing novel anticoagulant leads. The scaffold supports diverse derivatization at the β-carbonyl position to generate inhibitors of factor Xa with IC50 values as low as 0.7 μM [1], as well as selective factor XIa inhibitors [2]. This provides a productive starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, which is not achievable with simple isatin or non-constrained analogs [3].

Anti-Leukemic Agent Development: Conformationally Constrained Isatin Analogs

Employ 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its brominated derivatives as cytotoxic agents against hematological malignancies. The scaffold confers a >180-fold increase in potency against U937 lymphoma cells compared to isatin (IC50 3.01 μM vs. 565 μM) [1]. This dramatic potency enhancement makes it a suitable core for developing novel anti-leukemic therapeutics with improved cellular activity and reduced dosing requirements [2].

Kinase Inhibitor Discovery: JAK3 and ALK Targeting for Oncology and Immunology

Leverage the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core to develop novel kinase inhibitors. Piperazine-containing derivatives demonstrate micromolar inhibition of JAK3 (IC50 ≈ 16.7 μM) [1], while other derivatives have been designed to target EGFR mutants (L858R/T790M) implicated in non-small cell lung cancer [2]. This scaffold offers a distinct chemotype for kinase inhibitor programs seeking to overcome resistance or achieve unique selectivity profiles not accessible with established scaffolds [3].

Multitarget Ligand Design for Complex Thrombotic Disorders

Design multitarget anticoagulant agents by functionalizing the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold. Hybrid derivatives have demonstrated dual inhibition of factor Xa/XIa and factor Xa/thrombin [1], a profile distinct from clinically used selective factor Xa inhibitors like rivaroxaban (which do not inhibit factor XIa or thrombin) [2]. This approach may address thrombotic conditions where multiple coagulation pathways are dysregulated [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.